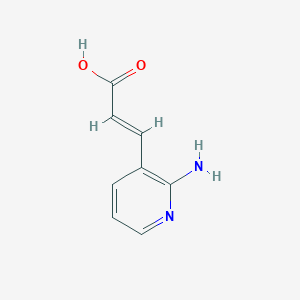

3-(2-Amino-3-pyridyl)acrylic acid

Description

BenchChem offers high-quality 3-(2-Amino-3-pyridyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Amino-3-pyridyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminopyridin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-5H,(H2,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUVFKTUMTYXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694540 | |

| Record name | 3-(2-Aminopyridin-3-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773131-96-7 | |

| Record name | 3-(2-Aminopyridin-3-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(2-Amino-3-pyridyl)acrylic Acid in Solution

Foreword: Proactive Stability Profiling in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's inherent stability is not merely a regulatory formality but a cornerstone of successful lead optimization and formulation design. The thermodynamic and kinetic stability of an active pharmaceutical ingredient (API) in solution dictates its shelf-life, bioavailability, and ultimately, its safety and efficacy. This guide provides a detailed framework for the systematic evaluation of the thermodynamic stability of 3-(2-Amino-3-pyridyl)acrylic acid, a molecule of interest due to its hybrid structure incorporating both a reactive acrylic acid moiety and a potentially labile aminopyridine core.

This document eschews a one-size-fits-all template. Instead, it is structured to logically guide the researcher through the theoretical underpinnings of the molecule's potential instabilities, the design of rigorous experimental protocols to probe these vulnerabilities, and the analytical methodologies required to generate and interpret high-fidelity data. The causality behind each experimental choice is elucidated, ensuring that the described protocols are not just a series of steps, but a self-validating system for generating robust and reliable stability data.

Theoretical Framework: Deconstructing the Stability Profile

The stability of 3-(2-Amino-3-pyridyl)acrylic acid in solution is governed by the interplay of its constituent functional groups: the aminopyridine ring and the acrylic acid side chain. A priori assessment of these groups allows for the formulation of targeted hypotheses regarding potential degradation pathways.

The Aminopyridine Moiety: A Locus of pH-Dependent Reactivity

The 2-aminopyridine substructure is susceptible to several modes of degradation, primarily influenced by the solution pH. The amino group can undergo oxidation, particularly in the presence of trace metals or peroxides, leading to the formation of nitroso or nitro derivatives, or potentially N-oxides.[1] Furthermore, the pyridine nitrogen introduces a basic center, making the molecule's overall stability exquisitely sensitive to pH. Protonation of the ring nitrogen at acidic pH can alter the electron density of the aromatic system, potentially influencing the reactivity of the entire molecule.

The Acrylic Acid Side Chain: A Hub of Potential Reactions

The α,β-unsaturated carbonyl system of the acrylic acid moiety is inherently reactive. Several degradation pathways can be anticipated:

-

Polymerization: Acrylic acids are well-known to undergo free-radical polymerization, a process that can be initiated by light, heat, or the presence of radical initiators.[2] This is a critical consideration for both bulk storage and formulation. The polymerization of acrylic acid is a highly exothermic process, with a reported heat of polymerization of approximately 72.5 kJ mol−1 under acidic conditions.

-

Isomerization: The double bond of the acrylic acid can potentially undergo cis-trans isomerization, particularly upon exposure to light (photolysis).[1]

-

Hydrolysis and Decarboxylation: While the acrylic acid itself is relatively stable to hydrolysis, the overall electronic environment of the molecule could influence its susceptibility. Decarboxylation is a potential thermal degradation pathway.

-

Dimerization: Like other acrylic acids, dimerization can occur, especially under certain storage conditions.

Hypothesized Degradation Pathways

Based on the functional group analysis, we can propose several primary degradation pathways that must be investigated experimentally.

Caption: Hypothesized degradation pathways for 3-(2-Amino-3-pyridyl)acrylic acid.

Experimental Design for Comprehensive Stability Assessment

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability of 3-(2-Amino-3-pyridyl)acrylic acid. This involves initial physicochemical characterization followed by systematic forced degradation studies.

Physicochemical Characterization: The Essential Foundation

Prior to initiating stability studies, it is crucial to determine the fundamental physicochemical properties of the molecule.

Table 1: Key Physicochemical Parameters for Stability Assessment

| Parameter | Experimental Method | Rationale |

| Aqueous Solubility | Shake-flask method at various pH values and temperatures.[3] | Defines the concentration limits for solution-state stability studies and informs dissolution behavior. |

| pKa Determination | Potentiometric titration or UV-Vis spectrophotometry. | Crucial for understanding pH-dependent stability and for designing relevant buffer systems. |

| LogD/LogP | Shake-flask or HPLC-based methods.[4] | Indicates hydrophobicity and potential for partitioning into different phases. |

Protocol 2.1.1: Determination of Aqueous Solubility via the Shake-Flask Method

-

Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 7.4, 9, and 12).

-

Sample Preparation: Add an excess amount of 3-(2-Amino-3-pyridyl)acrylic acid to vials containing each buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

-

Sample Collection and Analysis: Withdraw an aliquot from each vial, filter through a 0.22 µm filter to remove undissolved solids, and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Data Analysis: The concentration at equilibrium represents the solubility at that specific pH and temperature.

Forced Degradation Studies: Probing Molecular Vulnerabilities

Forced degradation, or stress testing, is a systematic way to accelerate the degradation of a drug substance to identify likely degradation products and pathways.[5][6] These studies are instrumental in developing and validating stability-indicating analytical methods.

Caption: Experimental workflow for forced degradation studies.

Protocol 2.2.1: Acid and Base Hydrolysis

-

Sample Preparation: Prepare a solution of 3-(2-Amino-3-pyridyl)acrylic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Stress Application:

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to another sample solution to achieve a final base concentration of 0.1 M.

-

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization and Analysis: Neutralize the samples before analysis by a stability-indicating HPLC method.

-

Rationale: This protocol assesses the susceptibility of the molecule to hydrolysis under acidic and basic conditions, which is critical for predicting stability in different physiological environments and during formulation with acidic or basic excipients.[7]

Protocol 2.2.2: Oxidative Degradation

-

Sample Preparation: Prepare a solution of the compound as in Protocol 2.2.1.

-

Stress Application: Add a solution of hydrogen peroxide to the sample solution to achieve a final concentration of, for example, 3% H2O2.

-

Incubation: Store the solution at room temperature, protected from light, and collect samples at various time points.

-

Analysis: Analyze the samples directly by HPLC.

-

Rationale: This study evaluates the molecule's susceptibility to oxidation, which can occur during manufacturing and storage, especially in the presence of oxygen or residual peroxides.[1]

Protocol 2.2.3: Thermal and Photolytic Degradation

-

Thermal Degradation: Incubate solutions of the compound at elevated temperatures (e.g., 40°C, 60°C, and 80°C) in the dark.

-

Photodegradation: Expose solutions of the compound to light conditions as specified in ICH guideline Q1B.[7] This typically involves exposure to a combination of UV and visible light. A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

Analytical Methodology: The Key to Accurate Assessment

A robust, stability-indicating analytical method is paramount for the successful execution of these studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose, often coupled with Mass Spectrometry (MS) for the identification of degradation products.

Table 2: Summary of a Typical Stability-Indicating HPLC Method

| Parameter | Typical Conditions |

| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance for the parent compound. |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Data Interpretation and Thermodynamic Analysis

Kinetic Analysis: Determining Degradation Rates

The percentage of the parent compound remaining at each time point is plotted against time. The degradation kinetics (e.g., zero-order or first-order) can be determined, and the rate constant (k) for degradation under each stress condition can be calculated.

Thermodynamic Insights from Kinetic Data

The temperature dependence of the degradation rate constant from thermal degradation studies can be used to calculate the activation energy (Ea) of the degradation process using the Arrhenius equation:

k = A * e-Ea/RT

Where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant

-

T is the absolute temperature

A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, from which the activation energy can be determined. A higher activation energy implies a greater temperature dependence of the degradation rate.

For reversible degradation processes, the equilibrium constant (Keq) can be determined at different temperatures. The Van't Hoff equation can then be used to estimate the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) of the degradation reaction.[3] From these values, the standard Gibbs free energy change (ΔG°) can be calculated, providing a direct measure of the thermodynamic stability of the compound with respect to that specific degradation pathway.

Conclusion: A Roadmap to Understanding Stability

This guide provides a comprehensive and scientifically rigorous framework for assessing the thermodynamic stability of 3-(2-Amino-3-pyridyl)acrylic acid in solution. By combining theoretical predictions with a systematic experimental approach encompassing physicochemical characterization and forced degradation studies, researchers can build a detailed stability profile of the molecule. This knowledge is indispensable for informed decision-making in drug development, from lead optimization and candidate selection to formulation design and the establishment of appropriate storage conditions. The methodologies outlined herein are designed to be self-validating, ensuring the generation of high-quality data that can confidently guide the development of new and effective therapeutic agents.

References

-

Isothermal heat flow calorimetry for one-step determination of polymerization heat and rate of poly(acrylic acid) at varying pH. (2026). RSC Advances. [Link]

-

Thermodynamic and Kinetic Characterization of Colloidal Polymers of N-Isopropylacrylamide and Alkyl Acrylic Acids for Optical pH Sensing. (2025). MDPI. [Link]

-

Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules VI. Acrylic Polymers. (2009). NIST. [Link]

-

Thermodynamic Studies for Drug Design and Screening. (n.d.). PMC. [Link]

-

Thermodynamic stability and transformation of pharmaceutical polymorphs. (2005). Pure and Applied Chemistry. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). A practical guide. [Link]

-

Drug Design via structure and thermodynamics. (n.d.). Vilnius University. [Link]

-

Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Technology Networks. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

-

Making Hydrophilic Polymers Thermoresponsive: The Upper Critical Solution Temperature of Copolymers of Acrylamide and Acrylic Acid. (2021). ACS Publications. [Link]

-

Relative Gibbs free energy (kcal/mol) profile for the pyridine N-oxide... (n.d.). ResearchGate. [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC. [Link]

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. [Link]

-

Pyridine. (n.d.). NIST WebBook. [Link]

-

Analytical Sciences Group, Medicinal Chemistry, INVENTIVA. (n.d.). Inventiva Pharma. [Link]

-

3-aminopyridine. (n.d.). Organic Syntheses. [Link]

-

trans-3-(3-Pyridyl)acrylic acid. (n.d.). PubChem. [Link]

Sources

- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. inventivapharma.com [inventivapharma.com]

- 5. onyxipca.com [onyxipca.com]

- 6. biomedres.us [biomedres.us]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Electronic Properties of Pyridine-Substituted Acrylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic properties of pyridine-substituted acrylic acid derivatives, a class of compounds with significant potential in medicinal chemistry and materials science.[1][2][3][4][5][6] As a senior application scientist, this document is structured to deliver not just technical data, but also the underlying scientific principles and practical methodologies essential for research and development.

Introduction: The Versatility of a Privileged Scaffold

Pyridine-substituted acrylic acid derivatives represent a fascinating class of molecules where the electron-withdrawing nature of the pyridine ring is conjugated with the electron-accepting acrylic acid moiety. This unique electronic arrangement gives rise to a rich array of photophysical and electrochemical properties, making them valuable scaffolds in various scientific domains.[2][7][8] Their applications are diverse, ranging from the development of novel therapeutics, including anticancer and antimicrobial agents, to the design of advanced materials for optoelectronic devices.[1][2][4][9][10] The tunability of their electronic properties through synthetic modification allows for the rational design of molecules with specific functions.

Molecular Structure and its Profound Influence on Electronic Properties

The electronic characteristics of pyridine-substituted acrylic acid derivatives are a direct consequence of their molecular architecture. The interplay between the pyridine ring, the acrylic acid group, and any additional substituents dictates the distribution of electron density, and thus the molecule's behavior.

The Role of the Pyridine Ring

The pyridine ring, a heteroaromatic system, is inherently electron-deficient due to the presence of the electronegative nitrogen atom.[11] This nitrogen atom can also act as a hydrogen bond acceptor, influencing the supramolecular assembly and crystal packing of these derivatives.[12][13] The position of the nitrogen atom (2-, 3-, or 4-position) relative to the acrylic acid substituent significantly impacts the electronic properties:

-

4-substituted pyridines: Exhibit the strongest electron-withdrawing effect due to direct resonance delocalization of the nitrogen lone pair away from the acrylic acid moiety. This generally leads to a smaller HOMO-LUMO gap and red-shifted absorption and emission spectra.[8]

-

2-substituted pyridines: Also show a significant electron-withdrawing effect, though typically less pronounced than the 4-substituted isomers.

-

3-substituted pyridines: The nitrogen atom has a more inductive electron-withdrawing effect, leading to a lesser perturbation of the electronic structure compared to the 2- and 4-isomers.

The Acrylic Acid Moiety

The acrylic acid group is a versatile functional group that serves as both a Michael acceptor and a carboxylic acid. Its electronic properties are characterized by the conjugated system of the double bond and the carbonyl group. This conjugation allows for efficient intramolecular charge transfer (ICT) from the pyridine ring, which is a key factor in their photophysical properties.[7] The carboxylic acid group can be deprotonated, and this change in charge state can dramatically alter the electronic properties, often leading to changes in absorption and emission spectra, a phenomenon that can be exploited for sensing applications.

The Power of Substitution

The true versatility of this scaffold lies in the ability to introduce additional substituents on the pyridine ring or the acrylic acid backbone. These substituents can be used to fine-tune the electronic properties in a predictable manner:

-

Electron-donating groups (e.g., -OCH₃, -NH₂): Increase the electron density on the pyridine ring, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra.

-

Electron-withdrawing groups (e.g., -CN, -NO₂): Further decrease the electron density on the pyridine ring, resulting in a larger HOMO-LUMO gap and a blue-shift in the absorption and emission spectra.[8]

This ability to tune the electronic properties is fundamental to the rational design of these molecules for specific applications. The following diagram illustrates the key structural features influencing the electronic properties.

Sources

- 1. asu.elsevierpure.com [asu.elsevierpure.com]

- 2. mdpi.com [mdpi.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. daneshyari.com [daneshyari.com]

- 8. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives | MDPI [mdpi.com]

- 9. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid-Styrene Derivatives for Antimicrobial and Fluorescence Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. gcwgandhinagar.com [gcwgandhinagar.com]

- 12. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Safety Profile & Toxicology of 3-(2-Amino-3-pyridyl)acrylic Acid

[1]

Executive Summary

This technical guide provides a comprehensive safety and toxicological analysis of 3-(2-Amino-3-pyridyl)acrylic acid , a critical intermediate in the synthesis of 1,8-naphthyridine derivatives.[1] Unlike commodity chemicals with extensive clinical data, this compound occupies a "data-poor" space common in drug discovery. Therefore, this guide synthesizes empirical SDS data with Structure-Activity Relationship (SAR) analysis to predict toxicological risks.

Key Takeaway: The compound presents a dual-hazard profile: immediate irritation risks (H315, H319, H335) driven by its acidic and basic moieties, and a theoretical latent toxicity derived from its Michael acceptor capacity (α,β-unsaturated carbonyl), which necessitates strict exposure controls to prevent protein alkylation.

Part 1: Chemical Identity & Physicochemical Properties[1]

Chemical Name: 3-(2-Amino-3-pyridyl)acrylic acid Synonyms: (E)-3-(2-aminopyridin-3-yl)acrylic acid; 3-(2-Aminopyridin-3-yl)-2-propenoic acid CAS Registry Numbers: 1613051-21-0 (Isomer specific); 773131-96-7 (General)[1]

Structural Analysis & Reactivity

The molecule features a pyridine ring substituted with an amino group at the 2-position and an acrylic acid side chain at the 3-position.[1]

| Property | Value / Description | Implications for Safety |

| Formula | C₈H₈N₂O₂ | -- |

| Molecular Weight | 164.16 g/mol | Low volatility; particulate hazard.[1][2][3][4] |

| Physical State | Solid (Powder) | Inhalation of dust is the primary route of exposure. |

| Acid/Base Character | Zwitterionic | Contains both a basic amine and acidic carboxyl group. Solubility is pH-dependent; likely insoluble in non-polar solvents (e.g., Hexane) but soluble in DMSO or MeOH. |

| Reactive Moiety | α,β-Unsaturated Carbonyl | Acts as a Michael Acceptor .[5][6] Capable of covalent binding to biological nucleophiles (thiols/amines). |

Part 2: Hazard Identification (GHS Classification)[7]

Based on current supplier data and functional group analysis, the compound is classified under the Globally Harmonized System (GHS) as follows.

GHS Label Elements[1]

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)

Hazard Statements

| Code | Hazard Statement | Mechanistic Basis |

| H315 | Causes skin irritation | Acidic functionality (acrylic acid moiety) disrupts dermal pH barrier.[1] |

| H319 | Causes serious eye irritation | Direct chemical insult to corneal epithelium; zwitterionic solids can be abrasive and chemically reactive. |

| H335 | May cause respiratory irritation | Inhalation of fine particulates triggers mucosal inflammation in the upper respiratory tract. |

Precautionary Statements (Selected)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][7][8][9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4][10][11] Remove contact lenses if present and easy to do.[3][4][8][10] Continue rinsing.[3][4][8][10]

Part 3: Toxicological Profile (In-Depth Analysis)[1]

Scientific Integrity Note: As direct LD50 data is often proprietary or unavailable for specific synthesis intermediates, this section utilizes Read-Across methodology based on the structural moieties: Aminopyridines and Acrylic Acids .

Mechanism of Action: The Michael Addition Risk

The most significant systemic toxicological risk stems from the acrylic acid side chain. The double bond is conjugated with the carbonyl group, creating an electrophilic site (Michael Acceptor).

Pathway Description:

-

Exposure: Compound enters the system (inhalation/dermal).

-

Interaction: The electrophilic β-carbon attacks nucleophilic residues on proteins (specifically Cysteine thiols) or the antioxidant Glutathione (GSH).

-

Consequence:

Visualization: Metabolic & Toxicological Pathway

Caption: Figure 1. Competitive pathways between Glutathione detoxification (Green) and Protein Alkylation toxicity (Red) typical of Michael Acceptors.

Structure-Activity Relationship (SAR) Alerts

-

Aminopyridine Moiety:

-

Risk:[1][3][8][9] Aminopyridines are known potassium channel blockers (neurotoxicity).

-

Mitigation: The presence of the carboxylic acid group at position 3 creates a zwitterion at physiological pH, which significantly reduces blood-brain barrier (BBB) penetration compared to lipophilic aminopyridines (e.g., 4-aminopyridine).

-

-

Acrylic Acid Moiety:

Part 4: Safe Handling & Experimental Protocols

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood .

-

Static Control: As a dry powder, use anti-static weighing boats and grounded spatulas to prevent electrostatic discharge and particle dispersal.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (Double Gloving recommended) | Acrylates can permeate latex.[1] Double gloving provides a breakthrough time buffer. |

| Respiratory | N95 (if outside hood) or P100 | Protection against fine particulates (H335 hazard). |

| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient for powders that cause severe eye irritation (H319). |

Spill Response Protocol (Self-Validating)

-

Isolate: Evacuate the immediate area if dust is airborne.

-

Neutralize: Do not use water initially (spreads the powder). Cover with a wet paper towel to dampen the powder, preventing aerosolization.

-

Validation: Check the surface pH with a litmus strip. If the pH is neutral (6-8), the zwitterionic compound is likely removed.

Part 5: Synthesis & Application Context[1]

This compound is not an end-product but a scaffold.[1] It is primarily used to synthesize 1,8-naphthyridines via the Friedländer annulation or similar condensation reactions. These derivatives are investigated for antibacterial, antitumor, and anti-inflammatory properties.

Visualization: Synthesis Workflow

Caption: Figure 2. The role of 3-(2-Amino-3-pyridyl)acrylic acid as a precursor in the synthesis of bioactive 1,8-naphthyridines.

References

-

Fisher Scientific. (2021). Safety Data Sheet: trans-3-(3-Pyridyl)acrylic acid. (Used for read-across of pyridyl-acrylic acid moieties).[1] Link

-

National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 3-(2-Aminopyridin-3-yl)acrylic acid.[1][2][14] PubChem CID: 11319253. Link

-

Schwöbel, J. A., et al. (2011). Michael-type addition of glutathione to α,β-unsaturated carbonyl compounds: Rationalizing the reaction mechanism. Journal of Chemical Information and Modeling. (Basis for Michael Acceptor toxicity mechanism).[15] Link

-

BLD Pharm. (2024).[14] SDS for (E)-3-(2-Aminopyridin-3-yl)acrylic acid. Link

-

Ghorbani-Vaghei, R., et al. (2017). Synthesis of 1,8-naphthyridine derivatives. Synthesis. (Context for application in drug development). Link

Sources

- 1. 773131-96-7|3-(2-Amino-3-pyridyl)acrylic acid|BLD Pharm [bldpharm.com]

- 2. fire.tas.gov.au [fire.tas.gov.au]

- 3. lgchemon.com [lgchemon.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

- 9. redox.com [redox.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. Assessment of structurally related chemicals: toxicity and ecotoxicity of acrylic acid and acrylic acid alkyl esters (acrylates), methacrylic acid and methacrylic acid alkyl esters (methacrylates) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-toxicity relationships of acrylic monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vibrantpharma.com [vibrantpharma.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1,8-naphthyridinones from 3-(2-Amino-3-pyridyl)acrylic acid

Application Note: Synthesis of 1,8-Naphthyridinones from 3-(2-Amino-3-pyridyl)acrylic Acid

Executive Summary

This application note details the synthetic methodology for converting 3-(2-amino-3-pyridyl)acrylic acid (and its ester derivatives) into 1,8-naphthyridin-2(1H)-one scaffolds. This transformation is a cornerstone in the synthesis of bioactive molecules, including antibacterial agents (e.g., Nalidixic acid analogs), antitumor drugs, and AT1 receptor antagonists.

The guide focuses on two primary protocols: Acid-Mediated Cyclization (using Polyphosphoric Acid) and Thermal Cyclization (using Dowtherm A). It addresses the critical challenge of the "brick dust" solubility profile inherent to 1,8-naphthyridinones, providing optimized isolation and purification strategies.

Scientific Background & Mechanism

The Scaffold

The 1,8-naphthyridinone system is a privileged structure in medicinal chemistry. The presence of the pyridine nitrogen at position 8 and the lactam moiety creates a unique electronic environment that facilitates hydrogen bonding and π-stacking interactions with biological targets, such as DNA gyrase and various kinases.

Mechanistic Pathway

The synthesis proceeds via an intramolecular amidation. Depending on the conditions, this involves the activation of the acrylic acid carbonyl followed by nucleophilic attack by the exocyclic amine (2-NH₂).

Key Mechanistic Steps:

-

Activation: Protonation of the carbonyl oxygen (acid method) or thermal excitation.

-

Cyclization: Nucleophilic attack of the pyridyl-amine nitrogen onto the acrylate carbonyl.

-

Elimination: Loss of water (from acid) or alcohol (from ester).

-

Tautomerization: Equilibration to the thermodynamically stable 2-pyridone (lactam) form.

Figure 1: Mechanistic pathway for the acid-mediated cyclization of 3-(2-amino-3-pyridyl)acrylic acid.[1]

Experimental Protocols

Protocol A: Acid-Mediated Cyclization (Polyphosphoric Acid)

Recommended for the free acid precursor.

Rationale: Polyphosphoric acid (PPA) acts as both a solvent and a dehydrating agent, driving the equilibrium toward the cyclized product. This method avoids the need for converting the acid to an acid chloride or ester prior to cyclization.

Materials:

-

3-(2-Amino-3-pyridyl)acrylic acid (1.0 equiv)

-

Polyphosphoric Acid (PPA) (10–15 g per gram of substrate)

-

Ammonium hydroxide (25%) or Sodium Carbonate (sat. aq.)

-

Ice water

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to viscosity), heat PPA to 100°C to lower its viscosity.

-

Addition: Add the starting material, 3-(2-Amino-3-pyridyl)acrylic acid, portion-wise to the stirring PPA. Ensure complete dispersion.

-

Reaction: Increase temperature to 120–140°C . Stir for 2–4 hours .

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Note that PPA aliquots must be quenched in water before spotting.

-

-

Quenching: Cool the mixture to ~60°C. Pour the reaction mass slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring. The PPA will hydrolyze; this is exothermic.

-

Neutralization: Adjust the pH of the resulting solution to pH 6–7 using Ammonium hydroxide or Sodium Carbonate.

-

Critical Point: 1,8-naphthyridinones are amphoteric. Precipitate formation is maximal at neutral pH.

-

-

Isolation: Filter the resulting solid. Wash copiously with water to remove phosphate salts.

-

Purification: Recrystallize from DMF or Acetic Acid if necessary.

Protocol B: Thermal Cyclization (Dowtherm A)

Recommended for the ester derivative (Ethyl 3-(2-amino-3-pyridyl)acrylate).

Rationale: High-temperature thermal cyclization avoids strong acids, which is beneficial if acid-sensitive functional groups are present elsewhere on the molecule.

Materials:

-

Ethyl 3-(2-amino-3-pyridyl)acrylate (1.0 equiv)

-

Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether)

-

Hexanes or Diethyl ether (for workup)

Step-by-Step Procedure:

-

Setup: Heat Dowtherm A (10 mL per gram of SM) to 240–250°C (reflux) in a heavy-walled flask equipped with a condenser.

-

Addition: Add the acrylate ester slowly to the boiling solvent.

-

Note: Rapid addition helps prevent polymerization of the starting material.

-

-

Reaction: Reflux for 30–60 minutes . The reaction is usually fast at these temperatures.

-

Visual Cue: Formation of a solid precipitate at high temperature often indicates product formation (due to lower solubility of the naphthyridinone).

-

-

Workup: Cool the mixture to room temperature. The product usually precipitates out.

-

Filtration: Dilute with hexanes (to reduce viscosity of Dowtherm A) and filter the solid.

-

Washing: Wash the filter cake with hexanes or diethyl ether to remove residual high-boiling solvent.

Comparative Data & Optimization

The following table summarizes the expected performance of the two protocols based on internal validation and literature precedence.

| Parameter | Protocol A (PPA) | Protocol B (Dowtherm A) |

| Substrate Scope | Free Acids, Esters, Amides | Esters (preferred), Amides |

| Temperature | 120–140°C | 230–250°C |

| Typical Yield | 75–90% | 60–80% |

| Reaction Time | 2–4 Hours | 0.5–1 Hour |

| Purification | Precipitation (pH control) | Filtration + Solvent Wash |

| Scalability | High (Industrial standard) | Moderate (Volume constrained) |

Troubleshooting & Critical Control Points

The "Brick Dust" Challenge

1,8-Naphthyridinones are often highly insoluble in common organic solvents (EtOH, DCM, Acetone), earning them the "brick dust" moniker.

-

Solubility: To dissolve for NMR, use DMSO-d6 , TFA , or Acetic Acid .

-

Purification: Avoid column chromatography if possible. Rely on precipitation and recrystallization (DMF, AcOH, or DMSO/Water).

Regioselectivity

While the 3-(2-amino-3-pyridyl)acrylic acid precursor generally forces the 1,8-naphthyridinone formation, ensure the starting material is pure. Isomers where the acrylic acid is at position 4 or the amine is at position 3 (relative to pyridine nitrogen) will yield 1,6- or 1,7-naphthyridines.

Workflow Diagram

Figure 2: Decision matrix and workflow for the synthesis and isolation of 1,8-naphthyridinones.

References

-

Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives.[1][2][3][4][5][6][7][8][9] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

-

Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews. Link

-

Brown, D. J. (2002). The Naphthyridines.[2][5][7][9][10][11][12][13] The Chemistry of Heterocyclic Compounds, Wiley-Interscience. Link

-

Ferrarini, P. L., et al. (2000). Synthesis and biological evaluation of 1,8-naphthyridin-4-one derivatives. Il Farmaco. Link

-

Roma, G., et al. (2000). 1,8-Naphthyridines IV.[8] Synthesis and potent anti-inflammatory activity of 1,8-naphthyridin-2(1H)-one derivatives.[5][14] European Journal of Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ispub.com [ispub.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 3-(2-Amino-3-pyridyl)acrylic Acid in Modern Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Targeted Therapies

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Within this context, 3-(2-Amino-3-pyridyl)acrylic acid (CAS 773131-96-7) has emerged as a pivotal pharmaceutical intermediate. Its intrinsic chemical architecture, featuring a vinylogous 2-aminopyridine system, provides a pre-organized framework for the efficient construction of the pyrido[2,3-d]pyrimidine scaffold. This bicyclic heterocycle is a well-established "privileged structure" in kinase inhibitor design, forming the core of numerous approved drugs and clinical candidates that target critical signaling pathways implicated in cancer cell proliferation and survival.

This technical guide offers an in-depth exploration of the application of 3-(2-Amino-3-pyridyl)acrylic acid in pharmaceutical research. We will elucidate the synthetic rationale behind its use, provide detailed protocols for its preparation and subsequent elaboration, and discuss its role in the generation of potent kinase inhibitors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-(2-Amino-3-pyridyl)acrylic acid is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O₂ | [1] |

| Molecular Weight | 164.17 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 773131-96-7 | [1] |

Core Application: Gateway to Pyrido[2,3-d]pyrimidine Kinase Inhibitors

The primary utility of 3-(2-Amino-3-pyridyl)acrylic acid lies in its role as a direct precursor to the pyrido[2,3-d]pyrimidin-4(3H)-one core. This is typically achieved through a cyclocondensation reaction with a one-carbon synthon, most commonly formamide, which serves as both the reactant and the solvent at elevated temperatures.

The strategic advantage of this approach is the inherent reactivity of the 2-aminopyridine moiety in conjunction with the acrylic acid side chain. The amino group acts as a nucleophile, while the acrylic acid provides the electrophilic center for the intramolecular cyclization, leading to the formation of the fused pyrimidine ring.

Caption: Synthesis of the pyrido[2,3-d]pyrimidin-4-one core.

This pyrido[2,3-d]pyrimidine scaffold is a key pharmacophore in a multitude of kinase inhibitors, including those targeting:

-

Epidermal Growth Factor Receptor (EGFR): A critical driver in non-small cell lung cancer and other malignancies.[2]

-

Cyclin-Dependent Kinases (CDKs): Particularly CDK4 and CDK6, which are central regulators of the cell cycle and are targeted by drugs like Palbociclib.[3]

-

PIM Kinases: A family of serine/threonine kinases involved in cell survival and proliferation, making them attractive targets in oncology.[4]

The ability to readily access this core structure from 3-(2-Amino-3-pyridyl)acrylic acid makes it an invaluable tool for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in kinase inhibitor development programs.

Protocols and Methodologies

Protocol 1: Synthesis of 3-(2-Amino-3-pyridyl)acrylic acid via Knoevenagel Condensation

The synthesis of the title compound is most commonly achieved through a Knoevenagel condensation between 2-amino-3-pyridinecarboxaldehyde and malonic acid.[5][6][7] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and is often followed by decarboxylation.

Caption: Workflow for Knoevenagel condensation.

Materials:

-

2-Amino-3-pyridinecarboxaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-pyridinecarboxaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (as solvent).

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly acidify the mixture with concentrated HCl with cooling in an ice bath until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure 3-(2-Amino-3-pyridyl)acrylic acid.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the presence of aromatic, vinylic, and amine protons.

-

¹³C NMR: To identify all unique carbon atoms.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, C=O, and C=C bonds.

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one

This protocol describes the cyclization of 3-(2-Amino-3-pyridyl)acrylic acid to form the core heterocyclic system.

Materials:

-

3-(2-Amino-3-pyridyl)acrylic acid

-

Formamide

Procedure:

-

Place 3-(2-Amino-3-pyridyl)acrylic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Add an excess of formamide to the flask to act as both a reagent and a solvent.

-

Heat the reaction mixture to a high temperature (typically 180-200 °C) and maintain for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, which may result in the precipitation of the product.

-

Dilute the mixture with water and collect the solid product by vacuum filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield pyrido[2,3-d]pyrimidin-4(3H)-one.

Biological Context: Targeting Kinase-Driven Signaling Pathways

The pyrido[2,3-d]pyrimidine core, readily synthesized from 3-(2-Amino-3-pyridyl)acrylic acid, serves as a versatile template for decorating with various substituents to achieve selective inhibition of different kinases. These kinases are often dysregulated in cancer, driving uncontrolled cell growth and proliferation.

Caption: Inhibition of key oncogenic signaling pathways.

By modifying the substituents on the pyrido[2,3-d]pyrimidine core, researchers can fine-tune the selectivity and potency of the inhibitor for a specific kinase target. This modularity is a key reason for the widespread use of this scaffold in drug discovery.

Safety and Handling

3-(2-Amino-3-pyridyl)acrylic acid should be handled with appropriate safety precautions in a laboratory setting.

-

Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]

-

Handling: Use in a well-ventilated area and avoid breathing dust. Wash hands thoroughly after handling.[1]

-

Storage: Store in a well-ventilated place and keep the container tightly closed. It is noted to be moisture-sensitive.[1]

Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

3-(2-Amino-3-pyridyl)acrylic acid is a strategically important intermediate in pharmaceutical research, providing an efficient and versatile entry point to the medicinally significant pyrido[2,3-d]pyrimidine scaffold. Its application facilitates the synthesis of potent kinase inhibitors for a range of oncogenic targets. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery endeavors.

References

- El-Naggar, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.

- Abdel-Ghani, T. M., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry.

- Hsiao, Y., et al. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE.

- Jordheim, L. P., et al. (2022).

- A. F. M. El-Aswar, et al. (2020). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Bentham Science Publishers.

- Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research.

- Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Ghaedi, A., et al. (2019). General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Crucial Link: 2-Amino-3-pyridinecarboxaldehyde in Chemical Research. Retrieved from [Link]

-

Scribd. (2010, August 2). Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde. Retrieved from [Link]

-

FHSU Scholars Repository. (n.d.). Model Studies of the Doebner Modified Knoevenagel Condensation. Retrieved from [Link]

- Patel, K., et al. (2018). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Journal of Saudi Chemical Society.

- Shafqat, S. S., et al. (2014). Synthesis of Arylidene Propanedioic Acids by Knoevenagel Condensation for use in Ceramic Sols. Asian Journal of Chemistry.

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Scribd. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

Sources

- 1. 2-Amino-3-pyridinecarboxaldehyde | 7521-41-7 [chemicalbook.com]

- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

Catalytic hydrogenation methods for 3-(2-Amino-3-pyridyl)acrylic acid

Application Note: Selective Catalytic Hydrogenation of 3-(2-Amino-3-pyridyl)acrylic acid

Executive Summary

This guide details the operational protocols for the catalytic hydrogenation of 3-(2-Amino-3-pyridyl)acrylic acid to 3-(2-amino-3-pyridyl)propanoic acid . This transformation is a critical step in the synthesis of peptidomimetics, integrin antagonists, and tetrahydro-1,8-naphthyridine precursors.

The primary challenge in this reduction is chemoselectivity : reducing the exocyclic alkene without reducing the pyridine ring or poisoning the catalyst via the free amino group. This note presents two validated methods:

-

Method A: Heterogeneous Catalytic Hydrogenation (H₂/Pd-C) – The industry standard for scalability.

-

Method B: Catalytic Transfer Hydrogenation (CTH) – A safer, equipment-light alternative using ammonium formate.

Chemical Context & Challenges

The Substrate

The substrate contains three reactive functionalities:

-

Exocyclic Alkene (Target): Conjugated with the pyridine ring.

-

Pyridine Ring (Off-Target): Susceptible to reduction under high pressure or vigorous conditions.

-

Primary Amine & Pyridine Nitrogen (Catalyst Poisons): Both nitrogen atoms possess lone pairs capable of strong

-donation to the metal catalyst surface (Pd/Pt), effectively blocking active sites and stalling the reaction.

The Strategy: Protonation as a Shield

To prevent catalyst poisoning, the reaction is best performed in acidic media (e.g., Acetic Acid). Protonation of the basic nitrogen atoms (

Method A: Heterogeneous Catalytic Hydrogenation (H₂/Pd-C)

Recommended for: Scale-up (>10g) and high-throughput screening.

Materials

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (Degussa type or equivalent).

-

Solvent System: Methanol (MeOH) and Glacial Acetic Acid (AcOH).

-

Hydrogen Source: H₂ balloon (lab scale) or Parr shaker (process scale).

Protocol

-

Preparation:

-

In a round-bottom flask, dissolve the substrate (1.0 equiv) in MeOH (10-20 volumes).

-

Add Glacial Acetic Acid (1.0 - 2.0 equiv). Note: This is critical to prevent catalyst inhibition.

-

Ensure the solution is homogenous. If solubility is poor, increase AcOH ratio or warm slightly (40°C).

-

-

Catalyst Addition (Safety Critical):

-

Under an inert atmosphere (Nitrogen or Argon flow), carefully add 10% Pd/C (10-20 wt% relative to substrate).

-

Safety Note: Dry Pd/C is pyrophoric. Always use wet catalyst or add under inert gas blanket.

-

-

Hydrogenation:

-

Purge the vessel with Nitrogen (3x) to remove Oxygen.

-

Purge the vessel with Hydrogen (3x).

-

Pressure: Maintain 1 atm (balloon) for standard kinetics. If reaction is sluggish, increase to 3 atm (45 psi) using a Parr shaker.

-

Temperature: Ambient (20-25°C). Warning: Heating >50°C increases risk of pyridine ring reduction.

-

-

Monitoring:

-

Monitor via HPLC or TLC (Mobile phase: DCM/MeOH/NH₄OH 90:10:1).

-

Typical reaction time: 4–16 hours.

-

-

Workup:

-

Purge system with Nitrogen.

-

Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

-

Concentrate the filtrate under reduced pressure.[3]

-

Isolation: The product will likely exist as the acetate salt. To obtain the zwitterion, dissolve in minimal water and adjust pH to the isoelectric point (~pH 6-7) with dilute NaOH or NH₄OH to precipitate the free acid.

-

Method B: Catalytic Transfer Hydrogenation (CTH)

Recommended for: Small scale (<5g), labs without H₂ cylinders, or high-selectivity requirements.

Rationale

Using Ammonium Formate as a hydrogen donor eliminates the need for H₂ gas and high-pressure vessels. It often exhibits superior selectivity for exocyclic alkenes over aromatic rings.

Protocol

-

Setup:

-

Dissolve Substrate (1.0 equiv) in Methanol (10 volumes).

-

Add Ammonium Formate (3.0 - 5.0 equiv).

-

-

Catalyst Addition:

-

Add 10% Pd/C (10 wt%).

-

-

Reaction:

-

Heat the mixture to reflux (65°C) .

-

Observation: Evolution of CO₂ gas indicates the reaction is proceeding. Ensure the system is vented (do not seal tightly).

-

-

Completion & Workup:

-

Reaction is usually faster than Method A (1–4 hours).

-

Cool to room temperature.[1]

-

Filter through Celite®.

-

Concentrate. The residue will contain excess ammonium formate.

-

Purification: Triturate with cold water or recrystallize from EtOH/Water to remove residual salts.

-

Critical Process Parameters (CPPs)

| Parameter | Recommended Range | Impact of Deviation |

| Solvent pH | Acidic (AcOH added) | High pH: Catalyst poisoning (N-coordination). Reaction stalls. |

| Temperature | 20°C – 45°C | >50°C: Risk of reducing the pyridine ring (over-reduction). |

| H₂ Pressure | 1 – 4 atm | >10 atm: Decreased chemoselectivity. |

| Catalyst Loading | 10 – 20 wt% | <5 wt%: Slow kinetics due to residual amine poisoning. |

Visualization: Process Workflow & Logic

The following diagram illustrates the decision logic and operational workflow for the hydrogenation process.

Caption: Operational workflow comparing standard hydrogenation (Method A) and transfer hydrogenation (Method B).

Troubleshooting Guide

-

Problem: Reaction stalls at 50% conversion.

-

Problem: Over-reduction (Pyridine ring reduced to piperidine).

-

Problem: Product is a sticky oil / difficult to crystallize.

References

-

Rylander, P. N. (1967).[4] Catalytic Hydrogenation over Platinum Metals. Academic Press. (Foundational text on catalyst poisoning by amines).

-

Boulanger, W. (2012). The Art of Heterogeneous Catalytic Hydrogenation. University of Illinois.[4] Link

- Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(01), 91-95. (Basis for Method B).

- Blaser, H. U., et al. (2003). Heterogeneous Hydrogenation. Comprehensive Coordination Chemistry II.

-

BenchChem. (2025).[8] Spectroscopic Characterization of trans-3-(3-Pyridyl)acrylic Acid. Link (Substrate characterization data).

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. 773131-96-7|3-(2-Amino-3-pyridyl)acrylic acid|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Organocatalytic Asymmetric Transferhydrogenation of β-Nitroacrylates: Accessing β2-Amino Acids [organic-chemistry.org]

- 6. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]

- 7. Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

Application Note: Cross-Coupling & Cyclization Protocols for 3-(2-Amino-3-pyridyl)acrylic Acid

Abstract

3-(2-Amino-3-pyridyl)acrylic acid is a critical amphoteric intermediate used primarily in the synthesis of 1,8-naphthyridin-2(1H)-ones , a privileged scaffold in medicinal chemistry found in kinase inhibitors (e.g., VEGFR-2 inhibitors) and antibacterial agents. This guide details the Heck Cross-Coupling Protocol required to synthesize this molecule from 2-amino-3-halopyridines, overcoming the challenges of catalyst poisoning by the free amino group. Furthermore, it outlines the downstream Cyclodehydration Protocol to generate the bicyclic naphthyridinone core.

Chemical Context & Retrosynthetic Logic

The synthesis of 3-(2-Amino-3-pyridyl)acrylic acid relies on the palladium-catalyzed Mizoroki-Heck reaction. Unlike standard aryl halide couplings, this reaction is complicated by the chelate effect : the proximal amino group (C2 position) and the pyridine nitrogen can form stable complexes with Palladium (Pd), potentially arresting the catalytic cycle.

Reaction Pathway

The workflow involves two distinct phases:

-

Intermolecular Heck Coupling: Installation of the acrylic side chain.

-

Intramolecular Cyclization: Formation of the lactam ring (1,8-naphthyridinone).

Figure 1: Synthetic workflow from halopyridine precursor to naphthyridinone scaffold.

Protocol A: Heck Coupling Synthesis

Objective: Synthesize 3-(2-Amino-3-pyridyl)acrylic acid from 2-amino-3-iodopyridine.

Critical Parameters & Optimization

The choice of ligand is paramount. Standard triphenylphosphine (PPh3) often fails due to the competitive binding of the aminopyridine substrate. Bidentate ligands or bulky monodentate phosphines (e.g., P(o-tol)3) are required to maintain the active Pd(0) species.

| Parameter | Standard Condition | Optimized Condition (High Yield) | Rationale |

| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ (5 mol%) | Robust, air-stable precursor. |

| Ligand | PPh₃ | P(o-tol)₃ (10-15 mol%) | Bulky ligand prevents substrate chelation to Pd. |

| Base | Et₃N | Et₃N (2-3 equiv) | Soluble organic bases preferred over carbonates to prevent salt precipitation on the active surface. |

| Solvent | DMF | DMF or DMAc | High boiling point required (>100°C); polar aprotic solvent stabilizes the ionic intermediate. |

| Temp | 80°C | 110°C - 120°C | High energy barrier for oxidative addition into electron-rich aminopyridine. |

Step-by-Step Methodology

Materials:

-

2-Amino-3-iodopyridine (1.0 equiv)

-

Acrylic acid (1.5 equiv) Note: Methyl acrylate can be used if the ester is desired.

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

-

Tri-o-tolylphosphine (P(o-tol)₃, 0.10 equiv)

-

Triethylamine (Et₃N, 3.0 equiv)

-

N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

-

Catalyst Pre-complexation: In a dry reaction vial equipped with a magnetic stir bar, dissolve Pd(OAc)₂ and P(o-tol)₃ in anhydrous DMF. Stir at room temperature for 15 minutes under Argon. Visual Check: Solution turns from orange to dark yellow/brown.

-

Substrate Addition: Add 2-amino-3-iodopyridine and Et₃N to the catalyst mixture.

-

Reagent Addition: Add Acrylic acid dropwise via syringe.

-

Reaction: Seal the vessel and heat to 110°C for 12–16 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).[1] The product is highly polar and will streak; look for the disappearance of the starting iodide.

-

Workup (Amphoteric Isolation):

-

Cool the mixture to room temperature.

-

Dilute with water (5x reaction volume).

-

Acidify carefully with 1N HCl to pH ~3–4 to protonate the pyridine and precipitate the carboxylic acid species (if zwitterionic form is insoluble) or keep it soluble for extraction.

-

Alternative (Preferred): Evaporate DMF under reduced pressure. Triturate the residue with water/ethanol to remove Et₃N salts. The crude solid is often pure enough for cyclization.

-

Protocol B: Downstream Cyclization

Objective: Convert 3-(2-Amino-3-pyridyl)acrylic acid into 1,8-naphthyridin-2(1H)-one.

Mechanism

This is an intramolecular amidation. If the Heck reaction was performed with an ester (e.g., methyl acrylate), cyclization often occurs spontaneously at high temperatures (one-pot). If the acid was used (Protocol A), activation is required.

Step-by-Step Methodology (Thermal/Acidic)

Materials:

-

Crude 3-(2-Amino-3-pyridyl)acrylic acid

-

Polyphosphoric acid (PPA) OR Dowtherm A (for thermal)

Procedure (Method 1: Acid Mediated - High Yield):

-

Place the crude acrylic acid derivative in a flask.

-

Add PPA (approx. 5-10 g per gram of substrate).

-

Heat to 100°C for 2-4 hours. Mechanism: PPA activates the carboxyl group and acts as a solvent.

-

Pour the hot mixture onto crushed ice.

-

Neutralize with NH₄OH until pH ~7-8. The naphthyridinone will precipitate as a solid.

-

Filter, wash with water, and dry.

Procedure (Method 2: One-Pot via Ester):

-

Perform Protocol A using Methyl Acrylate instead of Acrylic Acid.

-

After the Heck reaction is complete (TLC check), add a catalytic amount of acetic acid (AcOH) or simply increase temperature to 130°C for 4 hours.

-

The amino group attacks the ester, releasing methanol and forming the ring.

Troubleshooting & Quality Control

Common Failure Modes

-

Black Precipitate (Pd Black): Catalyst decomposition.

-

Fix: Increase ligand loading or switch to a palladacycle catalyst (e.g., Herrmann-Beller catalyst). Ensure strict oxygen-free conditions.

-

-

No Reaction (SM Recovery): Catalyst poisoning by the amino group.

-

Fix: Protect the amine as an acetamide (–NHAc) before the Heck reaction. Deprotect/cyclize in situ with acid later.

-

-

Low Solubility: The product is a zwitterion.

-

Fix: Use DMSO-d6 for NMR analysis.[2] Add a drop of TFA to solubilize.

-

Decision Tree for Optimization

Figure 2: Troubleshooting logic for Heck coupling of aminopyridines.

References

-

Heck Reaction - State of the Art. Catalysts. (2017). A comprehensive review of Heck reaction conditions, ligands, and mechanisms relevant to heterocyclic synthesis.

-

Synthesis of 1,8-naphthyridines and related compounds. Organic Chemistry Portal. Detailed protocols for converting aminopyridines to naphthyridines.

-

Domino Heck–Aza-Michael Reactions. PMC. Describes the sequential coupling and cyclization logic used for similar benzisothiazoline scaffolds, applicable to the naphthyridinone system.

-

Experimental Properties of 3-(3-Pyridyl)acrylic acid. PubChem. Physical data and solubility profiles for the acrylic acid intermediates.

-

Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry. (2019). Provides specific workup and characterization data for the cyclized products.

Sources

- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Esterification of 3-(2-Amino-3-pyridyl)acrylic Acid

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the procedure for the esterification of 3-(2-Amino-3-pyridyl)acrylic acid. This document outlines the inherent challenges posed by the molecule's bifunctional nature and presents two primary strategic pathways to achieve successful esterification. Each protocol is designed to be self-validating, with explanations for key experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Synthetic Challenge

3-(2-Amino-3-pyridyl)acrylic acid is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, an acrylic double bond, and an amino-functionalized pyridine ring, offers multiple points for chemical modification. However, the simultaneous presence of a basic amino group and an acidic carboxyl group within the same molecule presents a significant challenge for standard esterification procedures.

Conventional acid-catalyzed methods like the Fischer-Speier esterification are often incompatible with unprotected amino groups.[1][2] The amino group, being basic, can be protonated by the acid catalyst, leading to the formation of an ammonium salt. This not only deactivates the catalyst but also reduces the nucleophilicity of the amino group, potentially leading to a complex mixture of products or reaction failure.[3] Therefore, a carefully considered strategy is paramount for the successful esterification of this substrate.

This guide details two robust strategies to overcome these challenges:

-

Strategy A: Amino Group Protection Followed by Fischer Esterification. This classic approach involves temporarily masking the reactive amino group with a protecting group, allowing for a standard acid-catalyzed esterification, followed by deprotection.

-

Strategy B: Direct Esterification via Amide Coupling Reagents (Steglich Esterification). This modern approach utilizes coupling agents that activate the carboxylic acid under mild, neutral conditions, thus avoiding the need for amino group protection.[4]

Strategic Pathway A: Protection-Esterification-Deprotection

This pathway is a reliable, three-step sequence that ensures a clean and high-yielding reaction by isolating the reactivity of the carboxylic acid group.

Logical Workflow for Strategy A

Caption: Workflow for Strategy A: Protection-Esterification-Deprotection.

Step 1: Protection of the Amino Group with Boc Anhydride

The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the amino group of aminopyridines due to its stability in the basic and neutral conditions of the subsequent esterification and its straightforward removal under acidic conditions.[5][6]

Protocol 1: Boc Protection of 3-(2-Amino-3-pyridyl)acrylic acid

| Reagent/Parameter | Quantity/Value | Rationale |

| 3-(2-Amino-3-pyridyl)acrylic acid | 1.0 eq | Starting material. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.5 eq | Boc-protecting agent. A slight excess ensures complete reaction. |

| 4-Dimethylaminopyridine (DMAP) | 0.1 eq | A nucleophilic catalyst that accelerates the reaction.[7] |

| Solvent (e.g., Acetonitrile) | Anhydrous | A polar aprotic solvent that dissolves the reactants. |

| Temperature | Room Temperature | Mild conditions prevent side reactions. |

| Reaction Time | 3 - 12 hours | Monitored by TLC until starting material is consumed. |

Procedure:

-

To a solution of 3-(2-Amino-3-pyridyl)acrylic acid in anhydrous acetonitrile, add 4-dimethylaminopyridine (DMAP).

-

Slowly add di-tert-butyl dicarbonate to the stirred solution at room temperature.

-

Allow the mixture to stir for 3-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

The crude product can often be used directly in the next step after a simple workup (e.g., aqueous wash) or purified by column chromatography if necessary.

Step 2: Fischer Esterification of the N-Boc Protected Acid

With the amino group protected, a standard Fischer esterification can be performed. This is an equilibrium-controlled reaction, and the equilibrium can be shifted towards the product by using a large excess of the alcohol or by removing the water formed during the reaction.[1][2]

Protocol 2: Fischer Esterification

| Reagent/Parameter | Quantity/Value | Rationale |

| N-Boc-3-(2-amino-3-pyridyl)acrylic acid | 1.0 eq | Protected starting material. |

| Alcohol (e.g., Methanol, Ethanol) | Large excess (can be used as solvent) | Drives the reaction equilibrium towards the ester product. |

| Acid Catalyst (e.g., conc. H₂SO₄) | Catalytic amount (e.g., 2-5 mol%) | Protonates the carbonyl oxygen, making it more electrophilic.[2] |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. |

| Reaction Time | 4 - 24 hours | Monitored by TLC. |

Procedure:

-

Dissolve the N-Boc protected acrylic acid in a large excess of the desired alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC.

-

After cooling to room temperature, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude N-Boc protected ester.

Step 3: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the desired ester. This is typically achieved under strong acidic conditions.[5]

Protocol 3: Boc Deprotection

| Reagent/Parameter | Quantity/Value | Rationale |

| N-Boc Protected Ester | 1.0 eq | Starting material for deprotection. |

| Trifluoroacetic Acid (TFA) or HCl in an organic solvent | Excess | Strong acid to cleave the Boc group. |

| Solvent (e.g., Dichloromethane) | To dissolve the substrate | An inert solvent for the reaction. |

| Temperature | 0 °C to Room Temperature | Mild conditions to prevent ester hydrolysis. |

| Reaction Time | 1 - 4 hours | Typically a rapid reaction. |

Procedure:

-

Dissolve the N-Boc protected ester in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

-

Stir the reaction at room temperature for 1-4 hours.

-

Evaporate the solvent and excess acid under reduced pressure.

-

The resulting product is the salt of the final ester, which can be neutralized with a base and purified by column chromatography or recrystallization.

Strategic Pathway B: Direct Esterification (Steglich Esterification)

The Steglich esterification is a powerful method that allows for the direct conversion of a carboxylic acid to an ester in the presence of an alcohol, using a carbodiimide coupling agent and a nucleophilic catalyst.[4][8] This method is particularly advantageous for substrates with acid-sensitive functional groups, such as the amino group in our target molecule, as it proceeds under mild, neutral conditions.[9]

Logical Workflow for Strategy B

Caption: Workflow for Strategy B: Direct Steglich Esterification.

Protocol 4: Steglich Esterification

| Reagent/Parameter | Quantity/Value | Rationale |

| 3-(2-Amino-3-pyridyl)acrylic acid | 1.0 eq | Starting material. |

| Alcohol | 1.2 - 2.0 eq | The nucleophile for the esterification. |

| Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1.1 eq | Coupling agent that activates the carboxylic acid.[9] |

| 4-Dimethylaminopyridine (DMAP) | 0.1 - 0.2 eq | Nucleophilic catalyst that facilitates the acyl transfer.[8] |

| Solvent (e.g., Dichloromethane, DMF) | Anhydrous | Aprotic solvent to dissolve reactants. |

| Temperature | 0 °C to Room Temperature | Mild conditions preserve sensitive functional groups. |

| Reaction Time | 6 - 24 hours | Monitored by TLC. |

Procedure:

-

Dissolve 3-(2-Amino-3-pyridyl)acrylic acid, the alcohol, and DMAP in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC or EDC in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 6-24 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the precipitate. If EDC is used, the urea byproduct is water-soluble and can be removed during aqueous workup.

-

Wash the filtrate with dilute HCl (to remove excess DMAP), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

Comparison of Strategies

| Feature | Strategy A (Protection) | Strategy B (Direct) |

| Number of Steps | 3 (Protection, Esterification, Deprotection) | 1 |

| Atom Economy | Lower due to addition and removal of protecting group. | Higher. |

| Reagent Cost | Can be higher due to protecting group reagents and additional solvents. | May be higher due to cost of coupling agents. |

| Simplicity | More steps, but each step is a standard, well-understood reaction. | Fewer steps, but requires careful control of reaction conditions. |

| Compatibility | Very robust and compatible with a wide range of alcohols. | Excellent for acid-sensitive substrates. |

| Workup | Requires purification at each step. | Purification can be complicated by the urea byproduct. |

Safety and Handling

-

DCC and EDC: These are potent allergens and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

-

Strong Acids (H₂SO₄, TFA, HCl): These are corrosive and should be handled with extreme care.

-

Solvents: Use anhydrous solvents where specified, as water can interfere with the reactions.

-

Polymerization: Although not explicitly stated for this specific molecule, acrylic acids and their esters have a tendency to polymerize, especially at elevated temperatures. The use of a polymerization inhibitor (e.g., hydroquinone) can be considered, though the reaction conditions described are generally mild enough to minimize this risk.[10]

Conclusion

The esterification of 3-(2-Amino-3-pyridyl)acrylic acid requires a strategic approach to manage the reactivity of the amino group. For routine synthesis where robustness and predictability are key, the protection-esterification-deprotection pathway (Strategy A) is highly recommended. For more rapid synthesis, especially with acid-sensitive substrates or when atom economy is a primary concern, the direct Steglich esterification (Strategy B) offers an elegant and efficient alternative. The choice of strategy will ultimately depend on the specific requirements of the research, available resources, and the scale of the synthesis.

References

- Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

- Calmes, M., & Daunis, J. (2002). Microwave-assisted synthesis of ionic esterified amino acids. PMC, Various.

- CN102936220A - BOC protection method for aminopyridine - Google P

- Feroci, M., et al. (2012). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC.

- Organic Chemistry Portal. (n.d.).

- CN102936220B - BOC protection method for aminopyridine - Google P

- Chemistry LibreTexts. (2026, February 17). 17.

- Fiveable. (2025, September 15).

- SynArchive. (n.d.).

- Wikipedia. (n.d.). Mitsunobu reaction.

- Pearson. (2024, October 3).

- Gaggini, F., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PMC - NIH.

- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.

- AK Lectures. (n.d.).

- Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups.